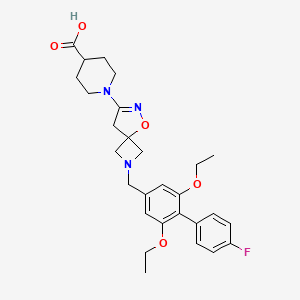

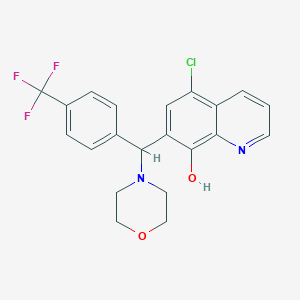

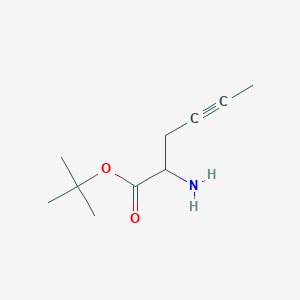

![molecular formula C22H22N6O3 B2960458 5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112308-10-7](/img/structure/B2960458.png)

5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-triazole ring, a 1,3-oxazole ring, and an amide group . The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This motif is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The 3D structure may be viewed using Java or Javascript . The crystal structure of a similar compound, methyl-1H-1,2,4-triazole-3-carboxylate, has been analyzed .Chemical Reactions Analysis

The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, the extensive hydrogen bonding interactions between the cations and anions in similar compounds lead to a complex 3D network, which contributes greatly to the high density, insensitivity, and thermal stability of the salts .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Compounds derived from the triazole family, including those related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated them for antimicrobial activities, discovering that some possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).

Antiviral Properties

Hebishy et al. (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study highlights the potential of triazole derivatives in antiviral research, especially against bird flu influenza H5N1, showcasing significant antiviral activities (Hebishy, Salama, & Elgemeie, 2020).

Anti-inflammatory and Analgesic Agents

Research on novel benzodifuranyl derivatives, including triazole structures, has shown promising results as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized such compounds and evaluated them as COX-1/COX-2 inhibitors, finding some with high inhibitory activity and significant analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Catalyst and Solvent-Free Synthesis

Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of triazole derivatives through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This methodology underscores the versatility of triazole compounds in synthetic chemistry, facilitating the creation of structurally diverse molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Biochemical Pathways

Similar compounds have been found to participate in various biochemical processes . For instance, thiazole derivatives, which share a similar structure with this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties

Result of Action

Similar compounds have been found to have various biological activities . For instance, thiazole derivatives, which share a similar structure with this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds

Zukünftige Richtungen

The therapeutic importance of triazole derivatives has led to a surge in research aimed at synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . There is an ongoing race between scientists developing novel medicines and pathogenic bacteria harboring various resistance mechanisms . Thus, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . This indicates that the novel scaffolds of triazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Eigenschaften

IUPAC Name |

5-amino-N-benzyl-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-14-18(25-22(31-14)16-8-10-17(30-2)11-9-16)13-28-20(23)19(26-27-28)21(29)24-12-15-6-4-3-5-7-15/h3-11H,12-13,23H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXNGPWRFJGTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NCC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

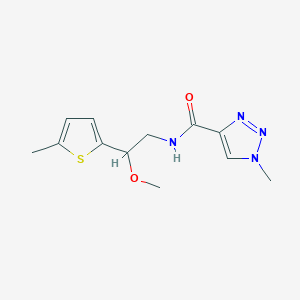

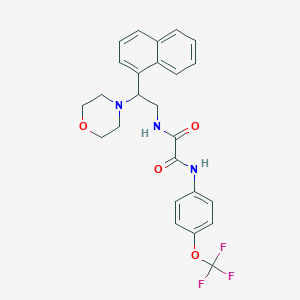

![5-Fluoro-6-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2960376.png)

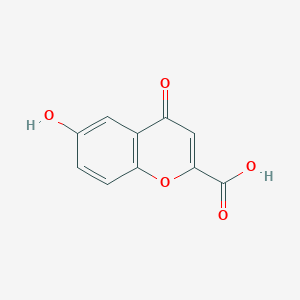

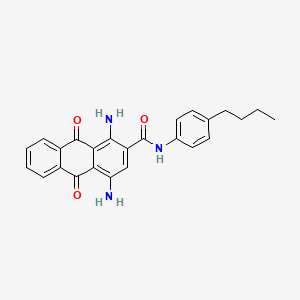

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)

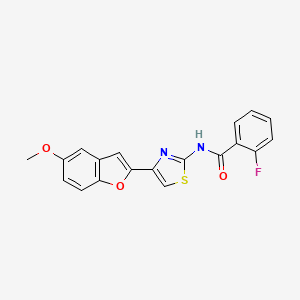

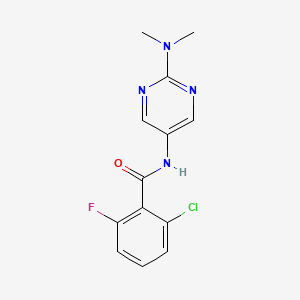

![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)

![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)

![(Z)-ethyl 3-allyl-2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960388.png)